Ácido 6,8-dicloro-4-hidroxiquinolina-3-carboxílico

Descripción general

Descripción

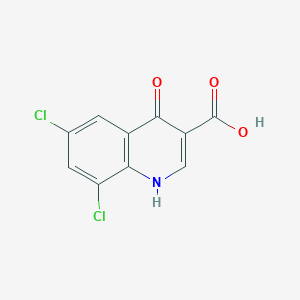

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H5Cl2NO3 and a molecular weight of 258.06 . It is a solid substance at ambient temperature .

Molecular Structure Analysis

The InChI code for 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is 1S/C10H5Cl2NO3/c11-4-1-5-8 (7 (12)2-4)13-3-6 (9 (5)14)10 (15)16/h1-3H, (H,13,14) (H,15,16) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a solid substance at ambient temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources .Mecanismo De Acción

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication in bacteria. This leads to the inhibition of bacterial growth and replication. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This leads to an increase in acetylcholine levels, which can improve cognitive function and memory.

Biochemical and Physiological Effects:

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to have antibacterial and antiviral activity, as well as anticancer activity. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has also been shown to improve cognitive function and memory in animal studies. Additionally, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is also stable under normal laboratory conditions and can be stored for long periods of time. However, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous solutions. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid can also be toxic to cells at high concentrations, which can limit its use in cell culture experiments.

Direcciones Futuras

There are several future directions for the study of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid. One potential direction is the development of new derivatives of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid with improved properties and efficacy. Another potential direction is the study of 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid in combination with other drugs or compounds for the treatment of various diseases. Additionally, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid could be studied further for its potential applications in environmental science, such as the removal of heavy metals from contaminated soil and water.

Conclusion:

6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid is a synthetic compound with unique properties and potential applications in various fields such as medicine, agriculture, and environmental science. It has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has several future directions for study, including the development of new derivatives and the study of its potential applications in environmental science. Overall, 6,8-Dichloro-4-hydroxyquinoline-3-carboxylic acid has the potential to contribute significantly to scientific research and the development of new treatments for various diseases.

Aplicaciones Científicas De Investigación

Farmacología: Agente neuroprotector

El ácido 6,8-dicloro-4-hidroxiquinolina-3-carboxílico se ha identificado como un posible agente neuroprotector debido a sus propiedades quelantes del hierro . Este compuesto puede unirse al exceso de hierro en el cerebro, que se cree que contribuye a enfermedades neurodegenerativas como el Alzheimer y el Parkinson al promover el estrés oxidativo .

Investigación anticancerígena

La investigación ha demostrado que los derivados de la 8-hidroxiquinolina, que incluyen el ácido 6,8-dicloro-4-hidroxiquinolina-3-carboxílico, exhiben actividad anticancerígena . Pueden actuar como inhibidores de las enzimas dependientes de 2OG, que están involucradas en la regulación de las modificaciones epigenéticas y, por lo tanto, se consideran objetivos para la terapia del cáncer .

Aplicaciones antimicrobianas

Los derivados del compuesto se han utilizado como agentes antimicrobianos, particularmente contra hongos y bacterias . Su capacidad para quelar iones metálicos interrumpe la homeostasis metálica dentro de las células microbianas, lo que lleva a su muerte .

Síntesis química: Bloque de construcción

En la síntesis química, el ácido 6,8-dicloro-4-hidroxiquinolina-3-carboxílico sirve como bloque de construcción para crear varios andamios farmacológicamente activos . Sus sitios reactivos permiten la introducción de grupos funcionales adicionales, lo que permite la síntesis de una amplia gama de compuestos medicinales .

Investigación proteómica

Este compuesto se utiliza en la investigación proteómica como producto especializado. Se utiliza para estudiar la expresión, función e interacciones de proteínas, que son cruciales para comprender los procesos biológicos y los mecanismos de la enfermedad .

Aplicaciones ambientales: Químicosensores fluorescentes

Los derivados de la 8-hidroxiquinolina, que incluyen el ácido 6,8-dicloro-4-hidroxiquinolina-3-carboxílico, se utilizan como químicosensores fluorescentes para detectar iones metálicos en muestras ambientales . Estos sensores pueden ayudar a monitorear los niveles de contaminación y estudiar la biodisponibilidad de metales en los ecosistemas.

Propiedades

IUPAC Name |

6,8-dichloro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYNRQAQJXKFLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30296459 | |

| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35973-27-4 | |

| Record name | 6,8-Dichloro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35973-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109446 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35973-27-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30296459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

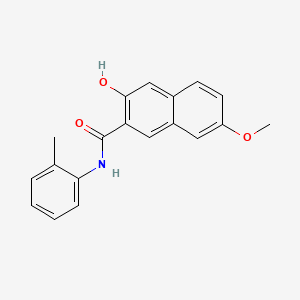

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Naphthalenedisulfonic acid, 4-amino-5-[(phenylsulfonyl)oxy]-](/img/structure/B1606767.png)

![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)

![2-[[4-[(4-Hydroxyphenyl)amino]phenyl]amino]benzoic acid](/img/structure/B1606787.png)